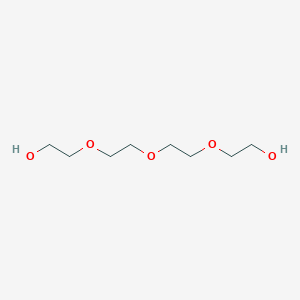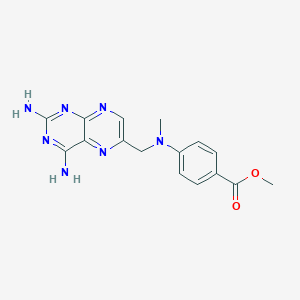
Macrocarpal L
Vue d'ensemble
Description
Macrocarpal L is a formylated phloroglucinol compound, a class of specialized metabolites predominantly found in the Eucalyptus species. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Applications De Recherche Scientifique
Macrocarpal L has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying formylated phloroglucinol compounds and their reactivity.
Biology: Investigated for its role in plant defense mechanisms against herbivory.
Industry: Utilized in the production of natural products and pharmaceuticals due to its bioactive properties.
Mécanisme D'action
Target of Action
Macrocarpal L, like other macrocarpals, is known to exhibit several biological activities such as antibacterial activity, inhibitory activity of HIV-RTase, aldose reductase, and glucosyltransferase . .
Mode of Action
Macrocarpal C has been found to increase the permeability of the fungal membrane, increase the production of intracellular reactive oxygen species (ROS), and induce apoptosis as a consequence of DNA fragmentation . It’s plausible that this compound may exhibit a similar mode of action, but this needs to be confirmed with further studies.
Biochemical Pathways
For instance, Macrocarpal C is known to affect the fungal membrane permeability and ROS production pathways
Result of Action
Based on studies on similar compounds like macrocarpal c, it can be hypothesized that this compound may cause an increase in membrane permeability, an increase in the production of intracellular ros, and the induction of apoptosis These effects could potentially contribute to its biological activities
Analyse Biochimique
Biochemical Properties
Macrocarpal L is a sesquiterpenoid, characterized by a phloroglucinol dialdehyde structure . It is soluble in organic solvents and exhibits biological activities such as antibacterial, anti-inflammatory, and antioxidant properties . It interacts with various biomolecules, contributing to its role in biochemical reactions .
Cellular Effects
This compound influences various types of cells and cellular processes. For instance, it has been found to have effects on human podocytes . It inhibits the binding of anti-PLA2R IgG to podocytes and reduces cellular injuries . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It is composed of a phloroglucinol dialdehyde and diterpene, having a 3-membered ring, a 5-membered ring, and a 7-membered ring . This structure allows it to exert its effects, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, separate O3 treatments led to stronger correlations among the concentrations of this compound and other macrocarpals in leaves at different recovery times . This suggests that this compound has a certain degree of stability and may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is known to play a role in the metabolic responses to O3 and wounding stresses in Eucalyptus globulus leaves
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Macrocarpal L involves several steps, starting with the preparation of the aromatic side-chain unit and its coupling with an enone. The process includes catalytic hydrogenation, reduction, acetylation, and dehydration steps to achieve the desired stereochemistry and functional groups .
Industrial Production Methods: Industrial production of this compound typically involves extraction from Eucalyptus species using methods such as reversed-phase high-performance liquid chromatography (RP-HPLC). This method allows for the isolation and purification of this compound from plant material .
Analyse Des Réactions Chimiques
Types of Reactions: Macrocarpal L undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or tetrapropylammonium perruthenate (TPAP).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include phloroglucinol derivatives with modified functional groups, which can further undergo additional transformations .
Comparaison Avec Des Composés Similaires
Macrocarpal A: Known for its antibacterial activity.
Macrocarpal C: Exhibits antifungal properties.
Sideroxylonals: Another group of formylated phloroglucinol compounds with similar biological activities
Uniqueness of Macrocarpal L: this compound stands out due to its unique combination of biological activities and its specific structural features, such as the presence of multiple formyl groups and a terpene moiety. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
5-[(1R)-1-[(1aS,3aS,4S,7R,7aR,7bS)-7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-14(2)11-15(20-23(32)16(12-29)22(31)17(13-30)24(20)33)18-8-10-28(6,34)25-21-19(26(21,3)4)7-9-27(18,25)5/h12-15,18-19,21,25,31-34H,7-11H2,1-6H3/t15-,18+,19+,21+,25-,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFSHYBHNVCQPE-XRTAJGAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1CCC(C2C1(CCC3C2C3(C)C)C)(C)O)C4=C(C(=C(C(=C4O)C=O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H]1CC[C@@]([C@H]2[C@]1(CC[C@H]3[C@@H]2C3(C)C)C)(C)O)C4=C(C(=C(C(=C4O)C=O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)

![2-t-Butyl-5-propyl-[1,3]dioxolan-4-one](/img/structure/B139400.png)






